molecular formula C19H28N2O2 B6046013 3-[(Cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one

3-[(Cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one

Cat. No.: B6046013
M. Wt: 316.4 g/mol
InChI Key: LSIGSGCESJWYAJ-UHFFFAOYSA-N
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Description

3-[(Cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their diverse biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the piperidine ring.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Cyclopentylamino Group: The cyclopentylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a cyclopentylamine with an appropriate leaving group on the piperidine ring.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can regenerate the hydroxy group.

Scientific Research Applications

3-[(Cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is used in biological studies to investigate its potential therapeutic effects and mechanisms of action.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the development of new drugs and therapeutic agents.

    Industrial Applications: It is used in the production of fine chemicals and specialty chemicals, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpiperidin-2-one: A similar compound with a simpler structure, used as an intermediate in the synthesis of various pharmaceuticals.

    N-Phenylethylpiperidin-2-one: Another related compound with a phenylethyl group, known for its use in medicinal chemistry.

    Cyclopentylamine Derivatives: Compounds with a cyclopentylamine group, used in the synthesis of various bioactive molecules.

Uniqueness

3-[(Cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceuticals and bioactive compounds.

Properties

IUPAC Name

3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-18-19(23,15-20-17-9-4-5-10-17)12-6-13-21(18)14-11-16-7-2-1-3-8-16/h1-3,7-8,17,20,23H,4-6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIGSGCESJWYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2(CCCN(C2=O)CCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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